![molecular formula C21H20N2OS2 B2818277 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-90-1](/img/structure/B2818277.png)
2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a thieno ring, which is a five-membered ring with one sulfur atom . The molecule also has phenyl rings (aromatic rings with six carbon atoms) and a sulfanyl group (–SH) attached to it.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The electron-rich sulfur and nitrogen atoms may also participate in various interactions, such as hydrogen bonding or coordination to metal ions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the sulfanyl group might be oxidized to a sulfonyl group, or it might undergo substitution reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, its solubility would depend on the balance between its polar and nonpolar regions. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antitumor Activity
The compound 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a part of a broader class of thieno[3,2-d]pyrimidine derivatives. These compounds have been synthesized and evaluated for their potential antitumor activities. For example, a study synthesized various 6-phenyl-thieno[3,2-d]pyrimidine derivatives and found that many of these compounds displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these derivatives were nearly as active as doxorubicin, a standard anticancer drug, indicating their potential for further development as anticancer agents (Hafez & El-Gazzar, 2017).
Synthetic Pathways and Chemical Properties
The synthesis of related thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including the manipulation of functional groups like methylsulfanyl, has been extensively studied to explore their chemical properties and potential applications. The nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones, for instance, has been achieved, showcasing the versatility of these scaffolds in chemical synthesis and modification. Such studies provide valuable insights into the chemical behavior and reactivity of thieno[3,2-d]pyrimidin-4-one derivatives, enabling the design of new compounds with potential biological activities (Vincent Kikelj et al., 2010).
Potential Antimicrobial and Antifolate Activities
Further research into thieno[3,2-d]pyrimidine derivatives has explored their potential as antimicrobial and antifolate agents. For example, certain pyrazolopyrimidines incorporated with sulfonyl groups have shown promising antimicrobial activities, surpassing even those of reference drugs in some cases. This indicates the potential of thieno[3,2-d]pyrimidine derivatives, including those with methylsulfanyl substituents, to serve as bases for developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-14-8-9-15(2)16(12-14)13-26-21-22-18-10-11-25-19(18)20(24)23(21)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTMGOBRQCMPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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